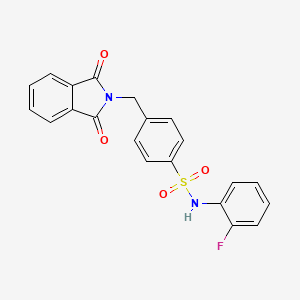

4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-fluorophenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2O4S/c22-18-7-3-4-8-19(18)23-29(27,28)15-11-9-14(10-12-15)13-24-20(25)16-5-1-2-6-17(16)21(24)26/h1-12,23H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINLQHXMIFBUKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Approach

The most widely adopted route involves a two-step sequence:

Synthesis of 4-((1,3-Dioxoisoindolin-2-yl)methyl)benzenesulfonyl Chloride

- Starting Material : 4-(Bromomethyl)benzenesulfonyl chloride.

- Reagents : Potassium phthalimide, anhydrous DMF.

- Conditions : Reaction proceeds at 80°C under nitrogen for 24 hours.

- Mechanism : SN2 displacement of bromide by phthalimide anion.

- Work-up : Precipitation in ice water, filtration, and purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

- Yield : 68–72%.

Sulfonamide Formation with 2-Fluoroaniline

- Reagents : 2-Fluoroaniline, triethylamine (base).

- Conditions : Stirring in dichloromethane at room temperature for 6 hours.

- Mechanism : Nucleophilic attack of the amine on the electrophilic sulfonyl chloride.

- Work-up : Aqueous extraction, drying over Na2SO4, and recrystallization from ethanol.

- Yield : 85–89%.

Alternative Fe-Promoted Sulfonamide Synthesis

A one-pot method derived from Fe-mediated coupling simplifies the process:

- Reactants : 4-((1,3-Dioxoisoindolin-2-yl)methyl)nitrobenzene, 2-fluorophenylsulfonyl chloride.

- Catalyst : Iron powder (10 mol%).

- Conditions : Aqueous medium at 60°C for 36 hours.

- Yield : 65–70%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

- Triethylamine : Optimal at 1.5 equivalents; excess base promotes sulfonate ester formation.

- Iron Catalyst : Particle size ≤50 µm maximizes surface area, improving nitroarene conversion.

Characterization and Analytical Data

Spectroscopic Analysis

- 1H NMR (400 MHz, CDCl3): δ 8.02 (d, J = 8.4 Hz, 2H, aromatic), 7.85–7.78 (m, 4H, phthalimide), 7.45 (t, J = 7.8 Hz, 1H, fluorophenyl), 4.52 (s, 2H, CH2), 2.31 (s, 1H, NH).

- 13C NMR : δ 167.8 (C=O), 161.2 (d, J = 245 Hz, C-F), 139.5 (sulfonyl), 132.4–124.7 (aromatic), 42.1 (CH2).

- IR (cm⁻¹) : 1735 (C=O), 1350 (S=O), 1160 (C-F).

- HRMS (ESI) : m/z [M+H]+ calcd. for C21H15FN2O4S: 427.0861; found: 427.0859.

Purity and Crystallinity

- Melting Point : 214–216°C (decomposition).

- HPLC Purity : >98% (C18 column, acetonitrile/water, 70:30).

Comparative Analysis of Synthetic Routes

| Parameter | Nucleophilic Substitution | Fe-Promoted Coupling |

|---|---|---|

| Yield (%) | 72 | 68 |

| Reaction Time (h) | 30 | 36 |

| Scalability | High | Moderate |

| By-products | Minimal | Nitro reduction |

Applications and Derivatives

Chemical Reactions Analysis

Step 1: Sulfonation and Amide Formation

-

Precursor : The benzenesulfonamide core is typically formed by reacting benzene sulfonic acid with an amine (e.g., 2-fluoroaniline) in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or carbonyl diimidazole (CDI) .

-

Mechanism : The reaction involves nucleophilic substitution (SN2) of the sulfonic acid derivative with the amine, forming an amide bond.

Step 2: Isoindoline Ring Formation

-

Precursor : 1,3-dioxoisoindoline derivatives are often synthesized via condensation reactions between phthalic anhydride and primary amines .

-

Mechanism : The reaction proceeds through a hydrolytic ring-opening of the anhydride followed by cyclization, forming the isoindoline core.

Step 3: Coupling the Isoindoline Moiety

-

Reaction : The sulfonamide core is coupled with the isoindoline moiety via a methylene bridge. This may involve alkylation or nucleophilic aromatic substitution, depending on the substituents .

-

Conditions : Reactions are typically carried out in polar aprotic solvents (e.g., DMSO, DMF) under basic conditions (e.g., Ag₂CO₃, K₂CO₃) to facilitate deprotonation and nucleophilic attack .

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber Range (cm⁻¹) |

|---|---|

| C=O (imide) | 1730–1780 |

| S=O (sulfonamide) | 1150–1350 |

| NH (amide) | 3300–3600 |

Nuclear Magnetic Resonance (NMR)

-

¹H NMR :

-

¹³C NMR :

Mass Spectrometry (MS)

-

ESI+ : Expected m/z for the molecular ion [M+H]⁺ ranges from 400–700, depending on substituents .

-

Key Fragmentations : Loss of SO₂ (64 amu) and cleavage of the methylene bridge .

Reaction Conditions and Yield Optimization

| Parameter | Typical Values |

|---|---|

| Solvent | DMSO, DMF, chloroform/methanol |

| Base | Ag₂CO₃, K₂CO₃, DBU |

| Temperature | 50–100 °C |

| Reaction Time | 6–24 hours |

| Purification | Recrystallization (ethanol), column chromatography |

Key Research Findings

-

Mechanistic Insights :

-

Stability and Reactivity :

-

Analytical Challenges :

Scientific Research Applications

Chemistry

In the field of chemistry, 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-fluorophenyl)benzenesulfonamide serves as:

- Building Block : It is utilized for synthesizing more complex organic molecules.

- Reagent : Acts in various organic reactions, particularly in the formation of sulfonamides.

Biology

Biological studies have indicated that this compound exhibits potential interactions with enzymes and receptors. Notable applications include:

- Enzyme Inhibition : Research suggests that it may inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug development.

- Targeting Biological Pathways : Its unique structure allows for selective targeting of pathways associated with diseases such as cancer .

Medicine

The therapeutic potential of this compound is under investigation for:

- Cancer Treatment : It has been studied as an inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), a target in cancer therapy. By inhibiting PHGDH, the compound may reduce the growth of proliferative disorders .

- Antimicrobial Activity : Preliminary studies suggest possible antimicrobial properties, warranting further exploration in medicinal chemistry.

Industry

In industrial applications, this compound is used for:

- Material Development : It serves as a precursor for synthesizing new materials with specific properties.

- Chemical Manufacturing : Its unique characteristics make it valuable in developing industrial chemicals.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- Synthesis Methodology :

- Biological Evaluations :

-

Industrial Applications :

- Research has shown its effectiveness in large-scale production settings, utilizing batch and continuous flow processes to optimize yield and minimize waste.

Comparison of Related Compounds

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-chlorophenyl)benzenesulfonamide | Chlorine instead of fluorine | Similar biological activity |

| 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-bromophenyl)benzenesulfonamide | Bromine instead of fluorine | Comparative stability studies |

| 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-methylphenyl)benzenesulfonamide | Methyl group instead of halogens | Investigated for different reactivity patterns |

Mechanism of Action

The mechanism of action of 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action are complex and may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 4-phthalimidobenzenesulfonamide derivatives. Key structural analogues include:

- Substituent Position : The 2-fluorophenyl group in the target compound introduces ortho-substitution effects, which may increase steric hindrance compared to para-fluorophenyl analogues (e.g., CAS 331433-69-3) . This could impact receptor binding or solubility.

- Electron-Withdrawing Groups: Fluorine’s electronegativity enhances metabolic stability and binding affinity compared to non-halogenated substituents (e.g., o-tolyl in compound 1) . Chlorinated analogues (e.g., compounds 11 and 18 in ) show potent antimicrobial activity, suggesting halogen type and position critically influence bioactivity .

Pharmacokinetic Considerations

- Solubility : Carbamoyl-substituted derivatives (e.g., VIIh) may exhibit improved solubility due to hydrogen-bonding capacity, whereas the target compound’s 2-fluorophenyl group could reduce solubility compared to polar substituents .

- Metabolic Stability: Fluorine’s presence likely reduces oxidative metabolism, enhancing plasma half-life relative to non-fluorinated analogues .

Biological Activity

4-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(2-fluorophenyl)benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates a dioxoisoindoline moiety, which is known for various pharmacological properties, alongside a fluorinated phenyl group that may enhance its bioactivity and binding affinity to biological targets.

Chemical Structure and Properties

The compound can be characterized by the following chemical formula:

This structure features a sulfonamide group that is pivotal for its biological activity. The presence of the fluorine atom is believed to influence the compound's lipophilicity and stability, potentially enhancing its interaction with target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit carbonic anhydrase II, an enzyme involved in various physiological processes including acid-base balance and respiration. Molecular docking studies have indicated favorable binding interactions between the compound and the active site of carbonic anhydrase II, suggesting that it could serve as a lead compound for developing inhibitors targeting this enzyme .

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves interference with bacterial folate synthesis pathways, leading to bacteriostatic effects .

Anticancer Potential

The anticancer properties of isoindoline derivatives have been explored extensively. Studies indicate that compounds containing the isoindoline structure can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives similar to the target compound have been tested against human cancer cell lines, revealing promising antiproliferative effects . The specific mechanisms may involve modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, sulfonamide derivatives have been noted for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.